Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-
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Overview
Description
Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- is a spiro compound characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. This compound is notable for its stability and distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- typically involves the reaction of cyclohexanone with tert-butyl acetoacetate under basic conditions. The reaction proceeds through a Michael addition followed by intramolecular cyclization to form the spiro compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spiro diketones.
Reduction: Reduction reactions can convert the diketone groups to diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include spiro diketones, spiro diols, and various substituted spiro compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing spiro-based pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.5]decane-1,7-dione
- Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
- 1,4-Dioxaspiro[4.5]decan-8-one
Uniqueness
Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)- is unique due to its specific spiro structure and the presence of the tert-butyl group, which imparts distinct steric and electronic properties. These features make it particularly useful in applications requiring stability and specific reactivity.
Properties
CAS No. |
154029-97-7 |
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Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
8-tert-butylspiro[4.5]decane-1,4-dione |
InChI |
InChI=1S/C14H22O2/c1-13(2,3)10-6-8-14(9-7-10)11(15)4-5-12(14)16/h10H,4-9H2,1-3H3 |
InChI Key |
SGDUBGMJRIJPDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C(=O)CCC2=O |
Origin of Product |
United States |
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